molecular formula C10H15N3O B1444973 1-(4-Aminopyridin-2-yl)piperidin-4-ol CAS No. 1248018-69-0

1-(4-Aminopyridin-2-yl)piperidin-4-ol

Cat. No. B1444973
M. Wt: 193.25 g/mol
InChI Key: MUTXJNWQWHJEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Aminopyridin-2-yl)piperidin-4-ol” is a chemical compound with a molecular weight of 193.25 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of “1-(4-Aminopyridin-2-yl)piperidin-4-ol” and its derivatives has been a subject of research . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(4-Aminopyridin-2-yl)piperidin-4-ol” includes a piperidine bound to a pyridine group . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

“1-(4-Aminopyridin-2-yl)piperidin-4-ol” is a powder at room temperature . More specific physical and chemical properties such as boiling point are not mentioned in the references .

Scientific Research Applications

1. Pharmaceutical Applications Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

2. Synthesis of Piperidine Derivatives Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are several methods of pipiridine synthesis .

Safety And Hazards

The compound is associated with some safety hazards. It has a GHS07 pictogram and the signal word “Warning” is used to indicate potential hazards .

properties

IUPAC Name

1-(4-aminopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-1-4-12-10(7-8)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTXJNWQWHJEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopyridin-2-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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